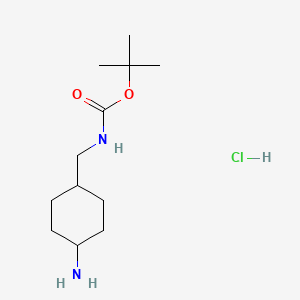
tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride
Overview
Description
Tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O2 and its molecular weight is 264.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl (((1R,4R)-4-aminocyclohexyl)methyl)carbamate hydrochloride (CAS Number: 1393441-75-2) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and relevant case studies.
- Molecular Formula : C12H25ClN2O2
- Molar Mass : 264.79 g/mol
- Storage Conditions : Store sealed in a dry place at room temperature .
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific transcription factors, notably the TEAD family (TEAD1, TEAD2, TEAD3, TEAD4). These transcription factors are implicated in various cellular processes including cell proliferation and differentiation . The inhibition of TEAD activity can lead to reduced transcription of genes associated with proliferative diseases such as cancer .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines by disrupting the TEAD-mediated transcriptional activation pathway. For instance, a study showed that treatment with this compound led to a significant reduction in cell viability in breast cancer and lung cancer models .
Anti-inflammatory Effects
In addition to its anticancer effects, the compound has shown potential in modulating inflammatory responses. Animal models of inflammatory diseases revealed that administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in treating conditions like fibrosis and autoimmune disorders .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | Breast Cancer Cell Line | Significant reduction in cell viability (p < 0.01) after 48 hours of treatment with varying concentrations of the compound. |
| Study 2 | Lung Cancer Model | Inhibition of tumor growth by 40% compared to control groups after 14 days of treatment. |
| Study 3 | Inflammatory Disease Model | Decreased levels of IL-6 and TNF-alpha observed post-treatment, indicating anti-inflammatory effects. |
Safety Profile
The compound has been classified with certain hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper safety measures should be observed when handling this compound.
Properties
IUPAC Name |
tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCYTOTYWLOWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857023 | |
| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-75-2 | |
| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















